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molecular formula C8H14O B225822 Oct-4-en-3-one CAS No. 14129-48-7

Oct-4-en-3-one

Cat. No. B225822
M. Wt: 126.20 g/mol
InChI Key: JPTOCTSNXXKSSN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976700

Procedure details

Acetone under the reaction conditions forms mesityl oxide, and this then reacts with the prenyl chloride to produce the above isomers; in the same manner, acetone reacts with prenyl chloride to produce methyl heptenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
methyl heptenone

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5](C)C)[CH3:3].[CH2:8](Cl)[CH:9]=[C:10]([CH3:12])C>CC(C)=O>[CH3:5][CH2:4][C:2](=[O:1])[CH:3]=[CH:8][CH2:9][CH2:10][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C(C)C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C(C)C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the above isomers

Outcomes

Product
Name
methyl heptenone
Type
product
Smiles
CCC(C=CCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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